Cerium(III) bromide hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

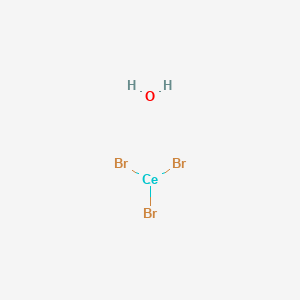

Cerium(III) bromide hydrate is an inorganic compound with the chemical formula CeBr₃·xH₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry .

准备方法

Synthetic Routes and Reaction Conditions: Cerium(III) bromide hydrate can be prepared by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound . The anhydrous form of cerium(III) bromide can be synthesized by heating cerium(IV) oxide with hydrogen bromide at high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cerium carbonate with hydrobromic acid. The resulting solution is then evaporated to yield the hydrated form of cerium(III) bromide .

化学反应分析

Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: It can be reduced to cerium(II) compounds using strong reducing agents.

Substitution: Cerium(III) bromide can participate in substitution reactions where the bromide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with halide salts or other anionic compounds.

Major Products:

Oxidation: Cerium(IV) oxide.

Reduction: Cerium(II) bromide.

Substitution: Various cerium halides depending on the substituting anion.

科学研究应用

Cerium(III) bromide hydrate has a wide range of applications in scientific research:

作用机制

The mechanism of action of cerium(III) bromide hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In industrial applications, its scintillation properties are due to the interaction of cerium ions with ionizing radiation, leading to the emission of light .

相似化合物的比较

- Cerium(III) chloride (CeCl₃)

- Cerium(III) iodide (CeI₃)

- Lanthanum(III) bromide (LaBr₃)

- Praseodymium(III) bromide (PrBr₃)

Comparison: Cerium(III) bromide hydrate is unique due to its specific scintillation properties, making it highly valuable in applications requiring radiation detection. Compared to cerium(III) chloride and cerium(III) iodide, this compound offers superior performance in scintillation detectors. Lanthanum(III) bromide and praseodymium(III) bromide also exhibit scintillation properties, but this compound is often preferred for its higher efficiency and stability .

生物活性

Cerium(III) bromide hydrate (CeBr₃·xH₂O) is a compound of cerium, a rare earth element, that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, with a focus on its properties, potential therapeutic uses, and relevant research findings.

This compound typically appears as colorless needle-shaped crystals that are hygroscopic and soluble in water and ethanol. Its molecular weight is approximately 379.83 g/mol, and it has notable thermal stability with a melting point around 722 °C . The compound's structure allows it to interact with biological systems, which is crucial for understanding its potential applications.

Biological Activity

Antioxidant Properties

Cerium compounds, including this compound, have been studied for their antioxidant properties. Research indicates that cerium ions can act as reducing agents, which may help mitigate oxidative stress in biological systems . This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Potential Therapeutic Applications

Studies have highlighted the potential of this compound in various therapeutic applications:

- Cancer Therapy : Cerium compounds have been explored for their role in drug delivery systems. For instance, lipid-based nanoparticles incorporating cerium compounds have shown promise in enhancing the delivery of chemotherapeutic agents to cancer cells .

- Wound Healing : Cerium oxide nanoparticles, related to this compound, are noted for their bacteriostatic and bactericidal effects, making them suitable for topical treatments in burn care .

Case Studies and Research Findings

- Scintillator Materials : Research has investigated the use of this compound as a precursor for scintillator materials used in radiation detection. These materials are essential in medical imaging and nuclear non-proliferation testing due to their efficient light emission properties .

- Ionic Conductivity : The compound has been studied for its ionic conductivity, which is valuable in developing solid electrolytes for fuel cells. This application highlights its potential role in sustainable energy solutions .

- Environmental Remediation : this compound has been utilized in environmental studies aimed at recovering cerium ions from electronic waste effluents using novel biohydrogels. This approach not only addresses waste management but also recovers valuable materials .

Toxicological Profile

While the biological activity of this compound shows promise, it is essential to consider its safety profile:

- Toxicity Studies : Limited data are available regarding the acute toxicity of this compound; however, it is classified as potentially irritating to the skin and eyes . Further research is needed to establish comprehensive toxicological profiles.

- Environmental Impact : The ecological effects of cerium compounds remain under investigation, with studies focusing on their persistence and bioaccumulation potential .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress; potential protective effects against cellular damage |

| Cancer Therapy | Enhances drug delivery systems; potential use in nanoparticle formulations |

| Wound Healing | Bacteriostatic properties; suitable for topical applications |

| Ionic Conductivity | Valuable in solid electrolyte development for fuel cells |

| Environmental Remediation | Recovery of cerium from electronic waste; addresses sustainability issues |

属性

IUPAC Name |

tribromocerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMKRONXQRRJFT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ce](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CeH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。